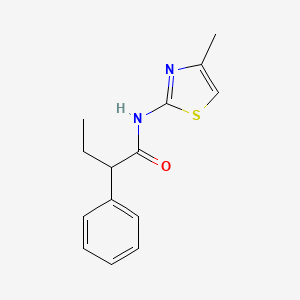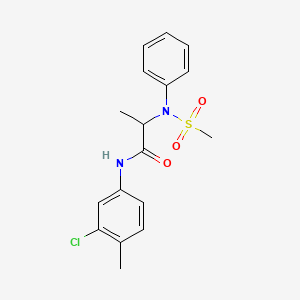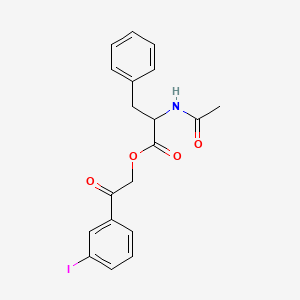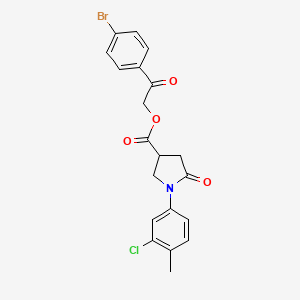![molecular formula C16H22FN3O3 B3981423 1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane](/img/structure/B3981423.png)
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane
Übersicht
Beschreibung
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane, also known as FMPA, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane involves its interaction with specific molecular targets in cells. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can induce the expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation. In addition, this compound has been shown to interact with beta-amyloid peptides and inhibit their aggregation, which is thought to contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is thought to contribute to its anticancer activity. In addition, this compound has been found to modulate the expression of genes involved in various biological processes, including cell differentiation, inflammation, and oxidative stress. Furthermore, this compound has been shown to protect dopaminergic neurons from degeneration by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. In addition, it has been found to exhibit low toxicity in normal cells, which is important for its potential applications as a drug candidate. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Furthermore, its mechanism of action is not fully understood, which can limit its potential applications as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research on 1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane. One possible direction is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Furthermore, future research could focus on elucidating its mechanism of action and identifying its molecular targets in cells. Finally, there is a need for further studies to evaluate its safety and efficacy in animal models and clinical trials.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications as a drug candidate for various diseases. Its synthesis method has been optimized to produce high yields and purity, and its mechanism of action involves its interaction with specific molecular targets in cells. This compound has been found to exhibit various biochemical and physiological effects in cells, including its anticancer and neuroprotective activity. Despite its advantages for lab experiments, this compound has some limitations, including its poor solubility and limited understanding of its mechanism of action. Future research could focus on optimizing its synthesis method, investigating its potential applications in other diseases, and elucidating its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]azepane has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which is a hallmark of Alzheimer's disease. Furthermore, it has been found to protect dopaminergic neurons from degeneration, which is a characteristic feature of Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[5-(azepan-1-yl)-2-fluoro-4-nitrophenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c17-13-11-16(20(21)22)15(18-5-3-1-2-4-6-18)12-14(13)19-7-9-23-10-8-19/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJANAISEXQITQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide hydrochloride](/img/structure/B3981364.png)

![3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3981384.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B3981412.png)
![4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3981421.png)
![1-(ethylsulfonyl)-4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B3981437.png)

![1-[(2-nitrophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981449.png)
![N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride](/img/structure/B3981457.png)